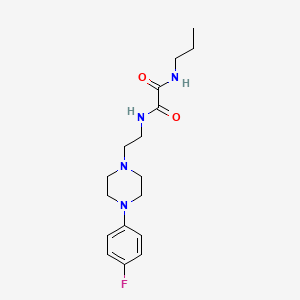

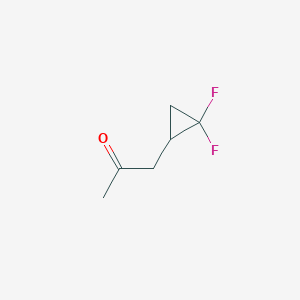

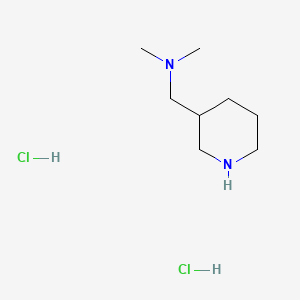

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide” are not explicitly mentioned in the search results .Scientific Research Applications

PET Tracers for Neurological Studies

Research has developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, serving as PET tracers for serotonin 5-HT(1A) receptors. These compounds exhibit high brain uptake, slow clearance, and stability, making them promising for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).

Fluorination for Enhanced Receptor Ligands

Fluorination of piperazinyl indoles has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This modification enhances oral absorption and bioavailability, underscoring the importance of fluorine in developing effective receptor-targeted therapies (Niel et al., 1999).

Synthesis and Anti-Ischemic Activity of Cinnamide Derivatives

Cinnamide derivatives with the 4-fluorophenyl group have been synthesized and demonstrated significant protective effects against cerebral infarction and neurotoxicity. These compounds show potential for developing treatments for ischemic conditions and neuroprotection (Zhong et al., 2018).

Antimicrobial and Antifungal Agents

Compounds incorporating the 4-fluorophenyl piperazine moiety have shown significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Ziegler et al., 1990).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown significant affinity towards multiple receptors . For instance, compounds with a similar structure have shown notable affinity towards dopamine and serotonin receptors, which play crucial roles in the central nervous system .

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it might interact with its targets (like dopamine and serotonin receptors) and induce changes in their activity . This interaction could potentially alter the signaling pathways associated with these receptors, leading to various physiological effects.

Biochemical Pathways

If we consider its potential interaction with dopamine and serotonin receptors, it could influence the biochemical pathways associated with these neurotransmitters . These pathways play a crucial role in various physiological processes, including mood regulation, reward, sleep, and cognition.

Result of Action

Given its potential interaction with dopamine and serotonin receptors, it could potentially influence neuronal signaling and induce various physiological effects .

properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN4O2/c1-2-7-19-16(23)17(24)20-8-9-21-10-12-22(13-11-21)15-5-3-14(18)4-6-15/h3-6H,2,7-13H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFAIVXWBCERKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

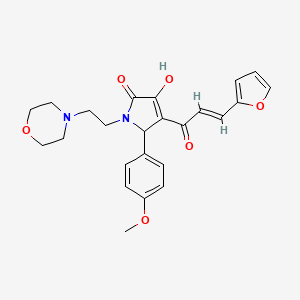

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

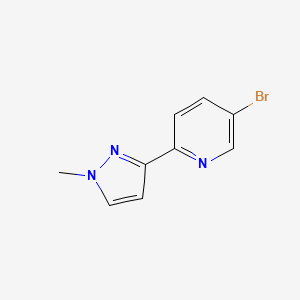

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

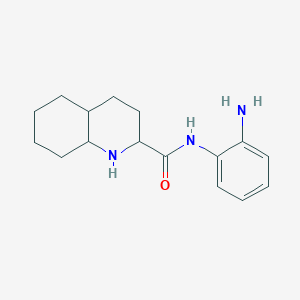

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)

![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)

![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)